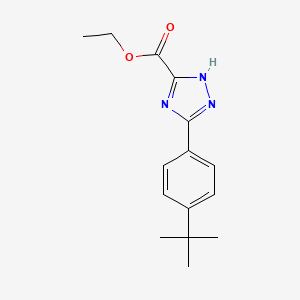
Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(4-(terc-butil)fenil)-1H-1,2,4-triazol-5-carboxilato de etilo es un compuesto orgánico que pertenece a la clase de derivados de triazol. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno. Este compuesto en particular se caracteriza por la presencia de un grupo éster etílico, un anillo fenilo sustituido con terc-butilo y un anillo triazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 3-(4-(terc-butil)fenil)-1H-1,2,4-triazol-5-carboxilato de etilo normalmente implica la reacción de 4-(terc-butil)fenilhidrazina con 2-cianoacetato de etilo en condiciones ácidas o básicas. La reacción procede a través de la formación de una hidrazona intermedia, que cicla para formar el anillo triazol. Las condiciones de reacción a menudo incluyen el uso de disolventes como etanol o metanol y catalizadores como ácido acético o acetato de sodio.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. Además, la implementación de principios de química verde, como el uso de disolventes y catalizadores ecológicos, puede hacer que el proceso sea más sostenible.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-(4-(terc-butil)fenil)-1H-1,2,4-triazol-5-carboxilato de etilo se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: La reducción se puede lograr utilizando agentes como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo triazol o en el anillo fenilo, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Hidruro de litio y aluminio en éter o borohidruro de sodio en metanol.
Sustitución: Agentes halogenantes como N-bromosuccinimida (NBS) para la bromación o electrófilos como haluros de alquilo para la alquilación.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados halogenados o alquilados.
Aplicaciones Científicas De Investigación
El 3-(4-(terc-butil)fenil)-1H-1,2,4-triazol-5-carboxilato de etilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en la química de coordinación.
Biología: Se ha investigado su potencial como agente antimicrobiano o antifúngico debido a la conocida actividad biológica del anillo triazol.
Medicina: Se ha explorado su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores para enzimas o receptores específicos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del 3-(4-(terc-butil)fenil)-1H-1,2,4-triazol-5-carboxilato de etilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo triazol puede formar enlaces de hidrógeno y coordinarse con iones metálicos, influyendo en la afinidad de unión y la especificidad del compuesto. El grupo terc-butilo del anillo fenilo puede mejorar las interacciones hidrofóbicas del compuesto, estabilizando aún más su unión al objetivo.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-(4-metilfenil)-1H-1,2,4-triazol-5-carboxilato de etilo
- 3-(4-clorofenil)-1H-1,2,4-triazol-5-carboxilato de etilo
- 3-(4-fluorofenil)-1H-1,2,4-triazol-5-carboxilato de etilo
Singularidad
El 3-(4-(terc-butil)fenil)-1H-1,2,4-triazol-5-carboxilato de etilo es único debido a la presencia del grupo terc-butilo en el anillo fenilo. Este sustituyente voluminoso puede influir en las propiedades estéricas y electrónicas del compuesto, afectando su reactividad e interacciones de unión. En comparación con compuestos similares con sustituyentes más pequeños, el grupo terc-butilo puede mejorar la estabilidad y la selectividad del compuesto en diversas aplicaciones.
Propiedades
Fórmula molecular |
C15H19N3O2 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
ethyl 3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C15H19N3O2/c1-5-20-14(19)13-16-12(17-18-13)10-6-8-11(9-7-10)15(2,3)4/h6-9H,5H2,1-4H3,(H,16,17,18) |
Clave InChI |
XTWHGZNOVKPSEH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


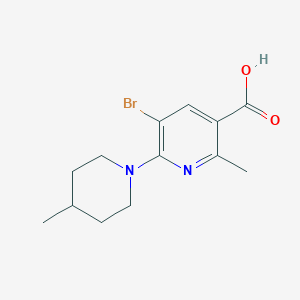
![7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11793219.png)
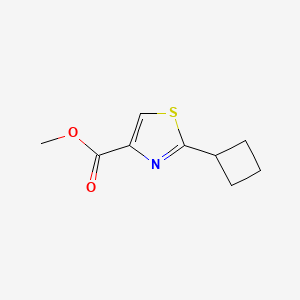
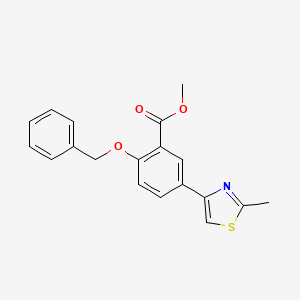
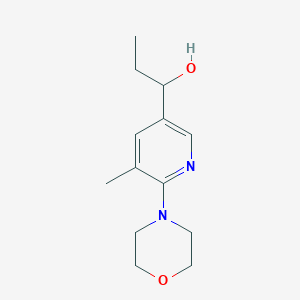

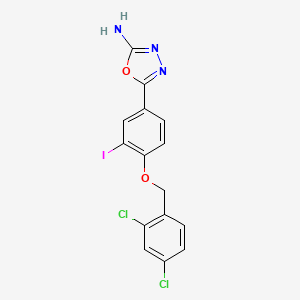
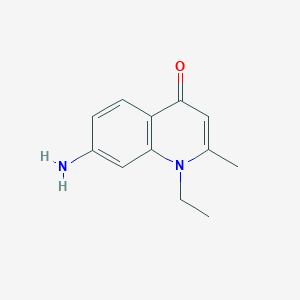
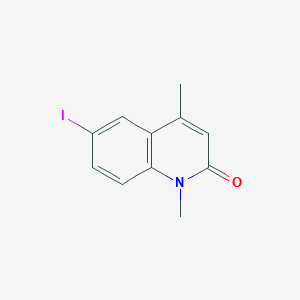

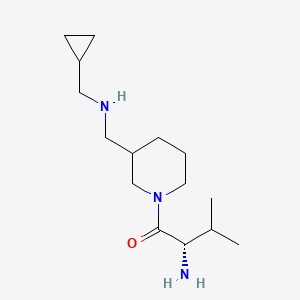
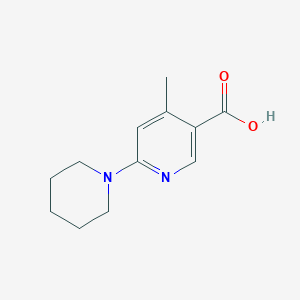
![2-amino-N-cyclopropyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11793290.png)
![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11793291.png)
